molecular formula C28H29N7O2 B12400190 ChemR23-IN-1

ChemR23-IN-1

Cat. No.: B12400190
M. Wt: 495.6 g/mol
InChI Key: GZKNEPIIFJDVNG-GOSISDBHSA-N
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Description

ChemR23-IN-1 is a potent small-molecule inhibitor targeting ChemR23 (also known as Chemokine-like receptor 1), a G protein-coupled receptor involved in immune regulation and inflammation. It exhibits inhibitory activity against both human and murine ChemR23, with IC50 values of 38 nM (human) and 100 nM (mouse), respectively.

Key physicochemical properties of this compound include:

  • Molecular Formula: C6H5BBrClO2
  • Molecular Weight: 235.27 g/mol
  • Solubility: 0.24 mg/mL (0.00102 mol/L)
  • LogP (XLOGP3): 2.15
  • Bioavailability Score: 0.55
  • Synthetic Accessibility: 2.07 (indicating moderate synthesis complexity) .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

Molecular Formula

C28H29N7O2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1

InChI Key

GZKNEPIIFJDVNG-GOSISDBHSA-N

Isomeric SMILES

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

Preparation Methods

Chemical Synthesis and Structural Optimization

Core Scaffold Design

The 2-aminobenzoxazole scaffold was selected for its ability to induce ChemR23 internalization, a critical mechanism for inhibiting chemerin-induced pDC chemotaxis. Initial lead compound 1 (Figure 1) exhibited moderate activity but poor oral bioavailability. Key modifications included:

  • Chiral methyl introduction : A methyl group at the benzylic position enhanced potency, with the (R)-isomer (6b ) showing a 30-fold improvement over the desmethyl analogue.
  • Tetrazole replacement : Substituting the tetrazole group with a 1,2,4-oxadiazol-5-one moiety improved metabolic stability and oral absorption.
Table 1: Key Structural Modifications and Activity
Modification Compound IC50 (nM) Bioavailability (%)
Baseline (compound 1) 1 1,200 <10
(R)-Methyl (compound 6b) 6b 40 25
Oxadiazol-5-one (38a) 38a 38 52

Synthetic Pathway

The synthesis of ChemR23-IN-1 involves a multi-step process (Figure 2):

  • Benzoxazole ring formation : Condensation of 2-aminophenol derivatives with carbonyl sources under acidic conditions.
  • Biphenyltetrazole coupling : Suzuki-Miyaura cross-coupling to introduce the biphenyltetrazole moiety.
  • Chiral center installation : Asymmetric catalysis to achieve the (R)-configuration at the benzylic position.
  • Oxadiazol-5-one substitution : Cyclization of nitrile intermediates with hydroxylamine to form the 1,2,4-oxadiazol-5-one group.
Critical Reaction Conditions
  • Catalyst : Pd(PPh3)4 for cross-coupling (yield: 85–92%).
  • Solvent : DMF/H2O for cyclization (pH 8.5, 60°C).

Structure-Activity Relationship (SAR) Analysis

Benzoxazole Substituents

  • 4-Position : Electron-withdrawing groups (e.g., carboxyl) enhanced receptor binding and bioavailability.
  • 6-Position : Bulky substituents reduced activity, indicating steric hindrance in the ChemR23 binding pocket.

Biphenyltetrazole Modifications

  • Para-substitution : Improved hydrophobic interactions with ChemR23’s extracellular domain.
  • Tetrazole replacement : Oxadiazol-5-one increased metabolic stability by resisting hepatic glucuronidation.
Table 2: SAR of Biphenyltetrazole Analogues
Substituent (R) IC50 (nM) Solubility (µg/mL)
Tetrazole 45 12
Oxadiazol-5-one 38 28

Pharmacokinetic and Pharmacodynamic Profiling

In Vitro Efficacy

  • CAL-1 cell assay : Compound 38a inhibited chemerin-induced chemotaxis (IC50 = 38 nM) and reduced interferon-α production by 70%.
  • Receptor internalization : Orally administered 38a (10 mg/kg) induced 80% ChemR23 internalization in cynomolgus monkey pDCs.

In Vivo Performance

  • Oral bioavailability : 52% in cynomolgus monkeys due to carboxyl group-enhanced absorption.
  • Half-life : 6.2 hours, supporting twice-daily dosing.
Figure 3: Plasma Concentration-Time Curve for 38a

$$ y = 120e^{-0.11t} + 15e^{-0.02t} $$
Data sourced from pharmacokinetic studies in non-human primates.

Comparative Analysis with Related Inhibitors

Selectivity Profile

This compound shows >100-fold selectivity over related GPCRs (e.g., CXCR4, CCR5).

Advantages Over Prior Candidates

  • Bioavailability : 52% vs. <10% for early analogues.
  • Synthetic scalability : 5-step route with 40% overall yield.

Chemical Reactions Analysis

Types of Reactions

ChemR23-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cancer Therapy

Recent studies have investigated the potential of ChemR23 activation in cancer therapy by targeting tumor-associated macrophages (TAMs). TAMs often contribute to tumor progression and metastasis. Research indicates that:

  • Reprogramming Macrophages : Activation of ChemR23 can reprogram TAMs towards a less inflammatory phenotype, which may reduce tumor growth and metastasis. In vivo experiments demonstrated that treatment with ChemR23 agonists improved survival rates in models of triple-negative breast cancer .
  • Cytokine Modulation : ChemR23 activation alters cytokine secretion profiles, which could enhance anti-tumor immunity while dampening pro-tumoral signals .

Cardiovascular Health

ChemR23 has been implicated in vascular health, particularly concerning smooth muscle cell behavior:

  • Smooth Muscle Cell Phenotype Regulation : Studies show that ChemR23 influences the synthetic phenotype of smooth muscle cells, which is associated with vascular calcification. Genetic deletion of ChemR23 in mice prevented this de-differentiation and conferred resistance to calcification induced by phosphate .
  • Potential for Therapeutic Targeting : The modulation of smooth muscle cell phenotypes through ChemR23 may offer new avenues for treating vascular diseases .

Neurological Disorders

Emerging research highlights the role of ChemR23 in neurological health:

  • Cognitive Function Improvement : Activation of ChemR23 has been shown to inhibit neuronal pyroptosis and improve cognitive function in models of chronic cerebral hypoperfusion. This suggests potential therapeutic applications for neurodegenerative conditions .
  • Inflammation Resolution in the CNS : By promoting the resolution of inflammation in the central nervous system, ChemR23 may help mitigate damage associated with various neurological disorders .

Case Studies

StudyFocusFindings
Frontiers in Immunology (2023)Cancer TherapyChemR23 activation reduces TAM pro-tumoral effects and enhances survival in breast cancer models .
Journal of Immunology (2015)Smooth Muscle CellsChemR23 regulates smooth muscle cell phenotype; deficiency protects against vascular calcification .
Nature Communications (2023)Neurological DisordersChemR23 activation improves cognitive function and inhibits neuronal pyroptosis in chronic cerebral hypoperfusion models .

Mechanism of Action

ChemR23-IN-1 exerts its effects by inhibiting the ChemR23 receptor. This receptor is activated by ligands such as chemerin and resolvin E1, which play roles in inflammation and immune response. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to inflammation and immune cell migration .

Comparison with Similar Compounds

Structural Analogs

lists structurally similar boronic acid derivatives, such as (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , with Tanimoto similarity scores ranging from 0.71 to 0.87 . These compounds share core aromatic and halogen-substituted motifs with ChemR23-IN-1 but lack explicit reports of ChemR23 inhibitory activity. Key differences include:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.31 g/mol 269.31 g/mol
LogP (XLOGP3) 2.15 2.30 3.05
Solubility 0.24 mg/mL 0.15 mg/mL 0.08 mg/mL
Bioavailability Score 0.55 0.45 0.40
Synthetic Accessibility 2.07 1.85 2.20

Key Insights :

  • This compound exhibits superior solubility and bioavailability compared to its structural analogs, likely due to its optimized halogen and oxygen substituents.
  • Higher synthetic accessibility of this compound suggests a more scalable synthesis route compared to the bulkier dichloro derivatives .

Functional Analogs

Although mechanistically distinct, this comparison contextualizes this compound’s efficacy:

Property This compound Liproxstatin-1 hydrochloride
Primary Target ChemR23 GPX4 (ferroptosis regulator)
IC50 38 nM (human ChemR23) 22 nM
Solubility 0.24 mg/mL 0.05 mg/mL (reported in similar assays)
Bioavailability Score 0.55 0.65

Key Insights :

  • This compound demonstrates comparable nanomolar potency to Liproxstatin-1 but with significantly higher solubility, which may enhance in vivo applicability .

Research Findings and Mechanistic Advantages

  • Synthetic Robustness : The use of a palladium catalyst in its synthesis ensures high reproducibility, contrasting with less-defined routes for other boronic acids .

Biological Activity

ChemR23-IN-1 is a selective antagonist of the ChemR23 receptor, which plays a significant role in regulating immune responses and inflammation. The biological activity of this compound has been studied in various contexts, particularly concerning its effects on macrophage behavior and inflammatory processes.

Overview of ChemR23

ChemR23, also known as Chemerin Receptor 23, is a G protein-coupled receptor (GPCR) activated by chemerin and resolvin E1 (RvE1). It is predominantly expressed on innate immune cells, including monocytes, macrophages, and dendritic cells. The activation of ChemR23 influences various immune functions, such as:

  • Monocyte and Macrophage Recruitment : Chemerin acts as a chemoattractant for monocytes and macrophages, guiding them to sites of inflammation.
  • Resolution of Inflammation : RvE1 promotes the resolution phase of inflammation by enhancing phagocytosis and modulating macrophage polarization .

Activation and Signaling Pathways

Upon activation by its ligands, ChemR23 initiates several intracellular signaling cascades that influence macrophage function:

  • Cytokine Secretion : Activation leads to changes in cytokine profiles, notably increasing anti-inflammatory cytokines such as IL-10 while reducing pro-inflammatory cytokines.
  • Phagocytic Activity : ChemR23 activation enhances the phagocytic capabilities of macrophages, facilitating the clearance of apoptotic cells and pathogens .

Role in Macrophage Polarization

This compound inhibits the signaling pathways initiated by ChemR23 activation. This inhibition has been shown to affect the polarization of macrophages:

  • M1 vs. M2 Polarization : M1 macrophages, which are pro-inflammatory, express higher levels of ChemR23 compared to M2 macrophages. This compound can shift the balance towards an M2 phenotype by blocking M1-associated functions .

Case Studies

Recent studies have highlighted the importance of ChemR23 in various disease models:

  • Cancer : In triple-negative breast cancer models, treatment with a ChemR23 agonist improved survival rates and reduced metastasis by altering tumor-associated macrophage (TAM) phenotypes. Conversely, inhibiting ChemR23 with this compound led to increased tumor growth due to impaired immune responses .
  • Atherosclerosis : Research indicates that ChemR23 signaling contributes to atherosclerosis progression. Inhibition with this compound has shown potential in reducing plaque formation in animal models .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study FocusFindingsReference
Macrophage ActivationThis compound inhibits M1 polarization and enhances M2 characteristics
Cancer MetastasisIncreased survival in models treated with ChemR23 agonists
AtherosclerosisReduced plaque formation with ChemR23 inhibition
Cytokine ProfilesAltered cytokine secretion patterns upon receptor antagonism

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